molecular formula C9H11ClN2 B12984761 3-(2-Chloropyridin-4-yl)cyclobutan-1-amine

3-(2-Chloropyridin-4-yl)cyclobutan-1-amine

Cat. No.: B12984761
M. Wt: 182.65 g/mol
InChI Key: ZMXYMLLKCDKUCG-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)cyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a 2-chloropyridin-4-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(2-Chloropyridin-4-yl)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyridin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various fields .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11ClN2/c10-9-5-6(1-2-12-9)7-3-8(11)4-7/h1-2,5,7-8H,3-4,11H2

InChI Key

ZMXYMLLKCDKUCG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC(=NC=C2)Cl

Origin of Product

United States

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